molecular formula C17H25F3N4O2 B7004210 N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B7004210
M. Wt: 374.4 g/mol
InChI Key: RDUKQSLLGINCLA-RMTCENKZSA-N
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Description

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O2/c18-17(19,20)11-24-5-1-3-13(10-24)16(25)21-7-12-4-2-6-26-15(12)14-8-22-23-9-14/h8-9,12-13,15H,1-7,10-11H2,(H,21,25)(H,22,23)/t12-,13?,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUKQSLLGINCLA-RMTCENKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)NCC2CCCOC2C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CNN=C2)CNC(=O)C3CCCN(C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the oxane ring, and the piperidine ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

    Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a diol or an epoxide with an appropriate nucleophile.

    Formation of the Piperidine Ring: The piperidine ring is typically formed via a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoroethyl group using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: shares structural similarities with other compounds containing pyrazole, oxane, and piperidine rings.

    3-Methoxyphenylboronic acid:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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